molecular formula C17H27ClN2 B1393882 3-(Piperidylcyclohexyl)aniline hydrochloride CAS No. 1211430-30-6

3-(Piperidylcyclohexyl)aniline hydrochloride

Cat. No. B1393882
M. Wt: 294.9 g/mol
InChI Key: IEPXDKNOJGWCDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for PCAH were not found, piperidine derivatives, which PCAH is a part of, have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis Methods

  • Microwave Irradiation Synthesis

    N-Aryl piperazine hydrochlorides, related to 3-(Piperidylcyclohexyl)aniline hydrochloride, are synthesized using microwave irradiation, which significantly speeds up the process compared to conventional methods (Jiang Jianhong, 2013).

  • Preparation of Antiarrhythmic Agents

    A synthesis method for creating selective class III antiarrhythmic agents, involving a modified Michael reaction and alkylation processes, highlights the potential pharmaceutical applications of compounds related to 3-(Piperidylcyclohexyl)aniline hydrochloride (H. Oinuma et al., 1990).

Drug Delivery and Treatment

  • Enhancing Chemotherapy for Brain Tumors: A study describes using magnetic nanoparticles coated with a polymer related to 3-(Piperidylcyclohexyl)aniline hydrochloride to improve the stability and targeting of a chemotherapy drug, suggesting potential applications in treating brain tumors (M. Hua et al., 2011).

Environmental and Analytical Applications

  • Aniline Degradation

    Delftia sp. AN3, capable of degrading aniline and its derivatives, suggests potential applications in environmental bioremediation. This is relevant for compounds like 3-(Piperidylcyclohexyl)aniline hydrochloride, which may share similar degradation pathways (Z. Liu et al., 2002).

  • Catalytic Oxidation Studies

    The use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds in aqueous solutions demonstrates potential environmental cleanup applications for related compounds (Shengxiao Zhang et al., 2009).

Material Science and Chemistry

  • Conductivity of Polyaniline

    The polymerization of aniline hydrochloride to form polyaniline, which exhibits significant conductivity, opens avenues for electronic and material science applications (J. Stejskal & R. Gilbert, 2002).

  • Triboluminescence Studies

    The triboluminescence of aniline hydrochloride, involving fluorescence of adsorbed molecular nitrogen, adds to the understanding of aromatic crystals' physical properties, relevant for the study of similar compounds (J. Zink, 1975).

properties

IUPAC Name

3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPXDKNOJGWCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidylcyclohexyl)aniline hydrochloride

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